molecular formula C10H9KNO5S B1324293 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium CAS No. 91893-72-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

Cat. No.: B1324293
CAS No.: 91893-72-0
M. Wt: 294.35 g/mol
InChI Key: YSWSVQUSZXSMNH-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium (CAS: 618-797-4) is a potassium salt derivative of a phthalimide-based sulfonic acid. Its structure comprises a phthalimide moiety (1,3-dioxoisoindole) linked via an ethyl spacer to a sulfonate group, which is neutralized by a potassium cation.

The sulfonate group enhances water solubility compared to non-ionic phthalimide derivatives, making it suitable for aqueous-phase reactions. Its synthesis likely involves sulfonation of a bromoethylphthalimide precursor followed by salt metathesis with potassium hydroxide, analogous to methods described for related sulfonates .

Properties

CAS No.

91893-72-0

Molecular Formula

C10H9KNO5S

Molecular Weight

294.35 g/mol

IUPAC Name

potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate

InChI

InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16);

InChI Key

YSWSVQUSZXSMNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O.[K]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with structurally related phthalimide derivatives, emphasizing functional groups, applications, and key properties:

Compound Name (CAS) Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium (618-797-4) Phthalimide, ethyl sulfonate, K⁺ ~301.3 (calculated) Water-soluble; used in PTC reactions; discontinued commercially
(1,3-Dioxoisoindol-2-yl)ethyl nitrate (Compound 2, ) Phthalimide, ethyl nitrate ~236.2 NO-donor; analgesic, anti-inflammatory; mutagenic (4,803 revertants/μmol)
Sodium 6-(1,3-dioxoisoindol-2-yl)hexanesulfonate (XXIVb, ) Phthalimide, hexyl sulfonate, Na⁺ ~371.4 Longer alkyl chain; higher lipophilicity; used in polymer/surface modification
2-(1,3-Dioxoisoindol-2-yl)ethyl trifluoromethanesulfonate (127175-39-7) Phthalimide, ethyl triflate ~323.25 Reactive triflate group; used in nucleophilic substitutions
4-(1,3-Dioxoisoindol-2-yl)-N-hydroxybenzenesulfonamide (Compound 4, ) Phthalimide, sulfonamide, hydroxyl ~318.3 Gamma globin RNA synthesis stimulant; low mutagenicity (0 revertants/μmol)

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity and Solubility: Sulfonate vs. Nitrate: The potassium sulfonate derivative is less mutagenic than nitrate esters (e.g., Compound 2), which release nitric oxide but exhibit higher genotoxicity (up to 4,803 revertants/μmol) . Sulfonates are more stable in aqueous media, favoring applications in catalysis . Triflates vs. Sulfonates: Trifluoromethanesulfonate (triflate) derivatives are superior leaving groups in organic synthesis but are more moisture-sensitive than sulfonate salts .

Biological Activity: Phthalimide nitrates (e.g., Compound 2) show analgesic and anti-inflammatory effects due to NO release but require structural optimization to reduce mutagenicity .

Synthesis and Applications :

  • Ethyl sulfonates like the target compound are intermediates in PTC reactions, enabling efficient coupling of aryl amines with β-ketoesters .
  • Hexyl sulfonates (XXIVb) with longer alkyl chains are used in polymer chemistry, where lipophilicity aids in material functionalization .

Safety and Regulatory Considerations: Mutagenicity varies with substituent position: meta-aromatic substitutions (e.g., Compound 4) reduce genotoxicity compared to para or aliphatic nitrates . The potassium sulfonate’s hazard profile is undefined, but related sulfonates are classified as eye irritants (e.g., CAS 607-666-00-7) .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C10H8KNO5SC_{10}H_{8}KNO_{5}S, with a molecular weight of approximately 289.34 g/mol. The compound features a dioxoisoindole structure that contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that compounds related to isoindole derivatives often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Isoindole compounds have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. Although specific data on the potassium salt form is scarce, the general trends suggest potential efficacy against pathogens.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth at low concentrations
Escherichia coliModerate antibacterial activity observed

Case Studies

  • Case Study on Anticancer Potential : A recent study investigated the effects of various isoindole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting that this compound may share similar properties.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of isoindole derivatives against resistant bacterial strains. The findings demonstrated that certain derivatives could effectively inhibit growth even in multi-drug resistant strains.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many isoindole derivatives inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium, and how do reaction conditions influence yield?

A1. The compound can be synthesized via sulfonation or nucleophilic substitution. For example:

  • Route 1 : Reacting a brominated phthalimide precursor (e.g., 2-(bromoethyl)-isoindole-1,3-dione) with sodium sulfite in ethanol/water under reflux, followed by ion exchange with potassium hydroxide to isolate the potassium salt. This method requires careful pH control to avoid hydrolysis of the phthalimide group .
  • Route 2 : Microwave-assisted synthesis (e.g., coupling sulfonate precursors with phthalimide derivatives in DMF) can achieve higher yields (up to 88%) compared to traditional reflux methods (50–60%) by reducing reaction times and side products .
  • Critical factors : Solvent polarity (DMF enhances reactivity), temperature (microwave vs. conventional heating), and stoichiometric ratios of sulfonating agents.

Q. Q2. What analytical techniques are most effective for characterizing the purity and structure of this compound?

A2. A multi-technique approach is essential:

  • 1H NMR : Confirms the presence of the phthalimide aromatic protons (δ 7.8–8.1 ppm) and ethanesulfonate chain protons (δ 3.5–4.0 ppm). Integration ratios verify substituent stoichiometry .
  • LCMS (ESI) : Detects molecular ion peaks ([M–K]⁻) and validates molecular weight. Fragmentation patterns help identify degradation products (e.g., loss of SO₃⁻ group) .
  • X-ray crystallography : Resolves crystal packing and confirms the potassium coordination environment, as demonstrated in calcium analogs .
  • HPLC-PDA : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection at 230–260 nm (phthalimide absorbance) .

Advanced Research Questions

Q. Q3. How does structural modification of the ethanesulfonate chain or phthalimide moiety impact biological activity?

A3. Key findings from analogs:

  • Chain length : Elongating the alkyl chain (e.g., hexanesulfonate vs. ethanesulfonate) enhances lipophilicity, improving membrane permeability in anticancer assays but may reduce aqueous solubility .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the phthalimide ring increases electrophilicity, enhancing interactions with target proteins like kinases or GABA receptors. For example, tetraiodo-substituted phthalimide derivatives showed potent kinase inhibition (IC₅₀ = 0.15 µM) .
  • Potassium vs. sodium salts : The counterion affects solubility and bioavailability. Potassium salts generally exhibit higher crystallinity and stability in solid-state formulations .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound?

A4. Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., ATP-competitive kinase assays vs. cell viability assays) and validate results with orthogonal methods (e.g., SPR binding vs. enzymatic activity) .
  • Impurity profiles : Trace byproducts (e.g., hydrolyzed phthalimide) may antagonize or enhance activity. Employ preparative HPLC to isolate pure batches and retest .
  • Species-specific effects : Test across multiple cell lines (e.g., human vs. murine macrophages) to distinguish intrinsic activity from model-dependent artifacts .

Q. Q5. What computational strategies are recommended for predicting the environmental or metabolic fate of this compound?

A5. Leverage in silico tools to address regulatory and mechanistic questions:

  • Environmental persistence : Use EPI Suite to estimate biodegradation half-lives (e.g., log Kow = -4.2 suggests low bioaccumulation potential) .
  • Metabolite prediction : Combine molecular docking (e.g., AutoDock Vina) with cytochrome P450 site-of-metabolism models (e.g., StarDrop) to identify likely oxidation sites (e.g., sulfonate group cleavage) .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict acute toxicity endpoints (e.g., LD₅₀) and prioritize in vitro testing .

Q. Q6. How can researchers optimize crystallization conditions for X-ray diffraction studies?

A6. Key parameters for successful crystallization:

  • Solvent systems : Use mixed solvents (e.g., acetonitrile/water) to modulate solubility. Calcium analogs crystallized in aqueous NaHCO₃ via slow evaporation .
  • Counterion effects : Potassium ions promote ordered crystal lattices; avoid hygroscopic salts.
  • Temperature gradients : Gradual cooling (0.1°C/min) from saturated solutions yields larger, defect-free crystals .

Q. Q7. What are the methodological challenges in studying protein-compound interactions, and how can they be mitigated?

A7. Challenges include low binding affinity and fluorescence interference:

  • Surface plasmon resonance (SPR) : Immobilize the compound on CM5 chips via amine coupling and monitor real-time binding kinetics with serum albumin or target enzymes .
  • Fluorescence quenching : The phthalimide group may auto-fluoresce; use label-free techniques like isothermal titration calorimetry (ITC) or circular dichroism (CD) to study conformational changes .
  • Molecular dynamics (MD) simulations : Refine docking poses using GROMACS to account for solvation effects and flexible binding pockets .

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